molecular formula C21H23N3O2S B303583 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

カタログ番号 B303583
分子量: 381.5 g/mol
InChIキー: XBLIVLCBAHPULH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to severe physical and cognitive disabilities.

作用機序

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. The drug is designed to selectively bind to the RNA molecule that codes for the mutant huntingtin protein, leading to its degradation and subsequent reduction in levels. By reducing the levels of the mutant huntingtin protein, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can slow down or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Huntington's disease. These include the reduction of mutant huntingtin protein levels, the improvement of motor function, and the reduction of brain cell loss. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the mutant huntingtin protein. This means that the drug can selectively target the disease-causing protein, without affecting other proteins in the body. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be effective in preclinical models of Huntington's disease, which suggests that it may have therapeutic potential in humans.
One of the main limitations of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the drug is still in the early stages of development and has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the development of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Clinical trials: The drug is currently undergoing clinical trials to evaluate its safety and efficacy in humans. The results of these trials will determine whether the drug can be approved for use in patients with Huntington's disease.
2. Optimization of synthesis method: The synthesis method for 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be optimized to make it more efficient and cost-effective.
3. Combination therapy: 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be combined with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
4. Development of other RNA-targeting drugs: The success of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has opened up new avenues for the development of other RNA-targeting drugs for the treatment of genetic disorders.
Conclusion:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and its ability to reduce its levels make it a potentially effective therapy for this devastating disease. Further research is needed to determine its safety and efficacy in humans, but the early results are promising.

合成法

The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis are commercially available chemicals, which are then transformed into the final product through a sequence of chemical reactions. The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires specialized equipment and expertise.

科学的研究の応用

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied in preclinical models of Huntington's disease. These studies have shown that 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can effectively reduce the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to improve motor function and reduce the loss of brain cells in preclinical models of the disease.

特性

製品名

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

分子式

C21H23N3O2S

分子量

381.5 g/mol

IUPAC名

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-17-11-7-6-10-16(17)23-20(25)19-18(22)14-12-13-8-4-2-3-5-9-15(13)24-21(14)27-19/h6-7,10-12H,2-5,8-9,22H2,1H3,(H,23,25)

InChIキー

XBLIVLCBAHPULH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

正規SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。